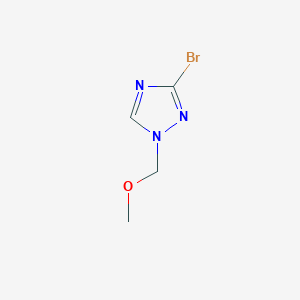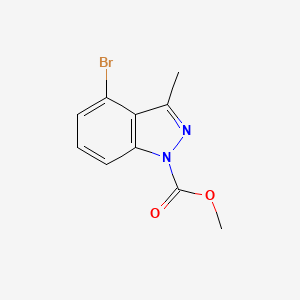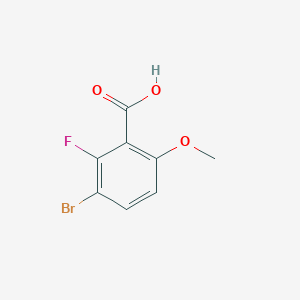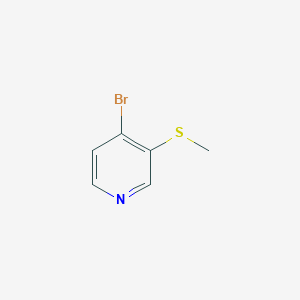
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with a trifluoromethyl group, a bromine atom, and a chlorine atom attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-chloro-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl, bromine, and chlorine groups.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols to form imines and hemiacetals, respectively.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Addition: Amines or alcohols under acidic or basic conditions.
Major Products
Imidazoquinolinoacridinone Derivatives: Formed through multi-component reactions involving this compound.
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is utilized in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: Used in the development of pesticides and herbicides due to its reactivity and stability.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Additionally, the presence of bromine and chlorine atoms influences the compound’s reactivity and stability in various chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is unique due to the combination of its trifluoromethyl, bromine, and chlorine substituents, which impart distinct electronic and steric properties. These features make it a versatile intermediate in the synthesis of complex organic molecules and enhance its utility in various scientific and industrial applications .
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBDRNZTZYCVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221835 | |
| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-64-6 | |
| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)




